1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine
Description
This compound is a triazolopyrimidine derivative featuring a phenyl group at position 3 of the triazolo[4,5-d]pyrimidine core and a piperazine moiety substituted with a 2-(trifluoromethyl)benzoyl group at position 6. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoyl-piperazine moiety may contribute to solubility and target-binding specificity.
Properties
IUPAC Name |
[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N7O/c23-22(24,25)17-9-5-4-8-16(17)21(33)31-12-10-30(11-13-31)19-18-20(27-14-26-19)32(29-28-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFRSKOGWXLKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Triazolo[4,5-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine The target compound’s triazolo[4,5-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 3 in ) by replacing a pyrazole ring with a triazole. For example, pyrazolo[3,4-d]pyrimidines are known as adenosine triphosphate (ATP) competitors in kinase inhibition, whereas triazolopyrimidines may exhibit enhanced selectivity for non-kinase targets due to reduced steric bulk .
Substituent Variations
- Trifluoromethyl vs. Trichloromethyl : Compound 6c () bears a trichloromethyl group, which increases electronegativity and steric hindrance compared to the target compound’s trifluoromethyl group. This may reduce membrane permeability but enhance covalent binding to cysteine residues in enzymes .
- Piperazine-Benzoyl vs. Sulfide Linkers : The target compound’s piperazine-benzoyl group contrasts with VAS2870’s sulfide linkage. Piperazine improves solubility and introduces a basic nitrogen for protonation, which may enhance intracellular accumulation, while sulfide groups in VAS2870 contribute to redox-sensitive interactions with NADPH oxidase .
Pharmacokinetic and Electronic Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methyl or trichloromethyl analogs (e.g., 6a , 6c ), favoring blood-brain barrier penetration .
- Metabolic Stability : Piperazine derivatives generally exhibit longer half-lives than sulfide-linked compounds (e.g., VAS2870) due to resistance to oxidative metabolism .
Research Findings and Mechanistic Insights
Kinase Inhibition Potential
Pyrazolo[3,4-d]pyrimidines like 6b () are established kinase inhibitors (e.g., Src-family kinases), but the target compound’s triazolo core may shift selectivity toward non-kinase targets. For instance, VAS2870’s triazolo[4,5-d]pyrimidine scaffold inhibits NADPH oxidase by disrupting enzyme assembly, suggesting the target compound could similarly interfere with redox signaling .
Redox Modulation
The trifluoromethyl group’s electron-withdrawing nature may stabilize reactive oxygen species (ROS)-scavenging activity, as seen in analogs with polar substituents. However, the benzoyl-piperazine moiety’s bulk could limit access to hydrophobic enzyme pockets compared to smaller derivatives like 6d (Schiff base in ) .
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